molecular formula C10H20N2OSSi B585140 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine CAS No. 1083059-77-1

5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine

Cat. No.: B585140
CAS No.: 1083059-77-1
M. Wt: 244.428
InChI Key: QRMXUHUAXJBDLO-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

The molecular architecture of 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amine is characterized by a complex arrangement of functional groups centered around a thiazole heterocyclic framework. The compound possesses the molecular formula C₁₀H₂₀N₂OSSi, indicating the presence of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, one oxygen atom, one sulfur atom, and one silicon atom. The International Union of Pure and Applied Chemistry name for this compound is 5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine, which systematically describes the substitution pattern and functional group arrangement.

The core thiazole ring system represents a five-membered heterocyclic structure containing sulfur at position 1 and nitrogen at position 3, with the amino group (-NH₂) attached at position 2. This arrangement creates an electron-rich heterocycle with significant potential for hydrogen bonding and electrophilic interactions. The hydroxymethyl substituent at position 5 of the thiazole ring is protected by a tert-butyldimethylsilyl group, creating a bulky, sterically hindered silyl ether functionality.

The tert-butyldimethylsilyl protecting group consists of a silicon center bonded to two methyl groups and one tert-butyl group, providing significant steric bulk that enhances the stability of the protected alcohol functionality. This protecting group is particularly valued in synthetic chemistry for its resistance to basic conditions while remaining cleavable under specific acidic or fluoride-mediated conditions. The Simplified Molecular Input Line Entry System representation of the compound is CC(C)(C)Si(C)OCC1=CN=C(S1)N, which provides a linear notation for the complete molecular structure.

Isomeric Forms and Stereochemical Considerations

The structural analysis of 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amine reveals that the compound does not possess classical stereogenic centers that would generate traditional optical isomers. The thiazole ring system is planar, and the substitution pattern does not introduce asymmetric carbon centers that would result in enantiomeric pairs. However, the compound may exhibit conformational isomerism due to the flexibility of the methylene linker connecting the thiazole ring to the silyl ether functionality.

The International Chemical Identifier Key QRMXUHUAXJBDLO-UHFFFAOYSA-N indicates that the compound is registered as a single structural entity without stereochemical descriptors, confirming the absence of defined stereochemistry. The tert-butyldimethylsilyl group, while bulky, does not create additional chiral centers, as the silicon atom is bonded to three different substituents but lacks the tetrahedral arrangement necessary for chirality at silicon.

Rotational isomerism may occur around the carbon-oxygen bond linking the methylene group to the silyl ether, and around the bond connecting the methylene group to the thiazole ring. These rotational degrees of freedom can result in different conformational states that may influence the compound's reactivity and interaction with other molecules. The steric bulk of the tert-butyldimethylsilyl group likely restricts some conformational flexibility, favoring extended conformations that minimize steric clashing.

Physicochemical Properties (Molecular Weight, Solubility, Stability)

The physicochemical properties of 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amine are dominated by the interplay between the polar thiazole-amine functionality and the lipophilic tert-butyldimethylsilyl protecting group. The compound exhibits a molecular weight of 244.43 g/mol, which places it in the range typical for pharmaceutical intermediates and synthetic building blocks.

Property Value Reference
Molecular Formula C₁₀H₂₀N₂OSSi
Molecular Weight 244.43 g/mol
CAS Registry Number 1083059-77-1
Creation Date 2012-08-18
Last Modification 2025-05-18

The stability characteristics of tert-butyldimethylsilyl ethers are well-documented in the literature, with these protecting groups showing remarkable stability under basic conditions and resistance to nucleophilic attack. The tert-butyldimethylsilyl group can be selectively removed under conditions that do not affect other acid or base-labile protecting groups, yet it remains stable during phosphorylation and other synthetic transformations. This stability profile makes the compound particularly valuable as a synthetic intermediate where selective deprotection is required.

Research on related tert-butyldimethylsilyl ethers demonstrates that these compounds form rather stable silyl ethers compared to other protecting groups. Mass spectrometric studies of tert-butyldimethylsilyl derivatives reveal characteristic fragmentation patterns that can be utilized for analytical identification and purity assessment. The stability of various tert-butyldimethylsilyl ethers under different conditions has been extensively studied, providing insights into the expected behavior of this compound under synthetic and storage conditions.

The compound's creation date of August 18, 2012, and its most recent modification on May 18, 2025, indicate ongoing research interest and potential development activities. The thiazole core contributes to the compound's chemical stability through aromatic character and electron delocalization, while the amino group provides sites for hydrogen bonding and potential chemical modification.

Comparative Analysis with Analogous Thiazole Derivatives

Comparative analysis with structurally related thiazole derivatives reveals distinctive features of 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amine within the broader context of thiazole chemistry. The compound 5-phenylthiazol-2-amine, with molecular formula C₉H₈N₂S and molecular weight 176.241, provides a useful comparison point for understanding the impact of the tert-butyldimethylsilyl-protected hydroxymethyl substituent.

Compound Molecular Formula Molecular Weight Key Substituent LogP
5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine C₁₀H₂₀N₂OSSi 244.43 Silyl-protected hydroxymethyl Not reported
5-Phenylthiazol-2-amine C₉H₈N₂S 176.241 Phenyl 2.22
2-Amino-4-(4-chlorophenyl)thiazole C₉H₇ClN₂S 210.68 4-Chlorophenyl 3.411 (est)

The presence of the tert-butyldimethylsilyl protecting group significantly increases the molecular weight and likely alters the lipophilicity profile compared to simpler thiazole derivatives. While 5-phenylthiazol-2-amine exhibits a LogP value of 2.22, indicating moderate lipophilicity, the bulky silyl group in 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amine would be expected to increase the compound's lipophilic character substantially.

The synthetic utility of 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amine is enhanced by its relationship to pharmaceutical intermediates. Related compounds such as thiazol-5-ylmethyl derivatives have been identified as intermediates in the synthesis of ritonavir, a selective human immunodeficiency virus protease inhibitor. This connection highlights the compound's potential value in pharmaceutical synthesis, where the tert-butyldimethylsilyl group serves as a strategic protecting group that can be selectively removed at appropriate synthetic stages.

Research on benzothiazole derivatives with hydroxyl substituents demonstrates the importance of protecting group strategies in thiazole chemistry. The development of synthetic routes for 4- and 5-hydroxy benzothiazoles revealed that tert-butyldimethylsilyl protection provides the best protection and deprotection characteristics, allowing for convenient preparation of building blocks that can be rapidly derivatized at various positions. This finding supports the strategic value of the tert-butyldimethylsilyl group in 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amine.

The compound's structural features also relate to broader trends in medicinal chemistry, where thiazole-containing molecules have shown diverse biological activities. Studies of O-GlcNAcase inhibitors have revealed that thiazole derivatives with various substituents can exhibit potent enzyme inhibitory activities, with modifications to the thiazole ring system and attached functional groups significantly influencing both potency and selectivity. While 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amine serves primarily as a synthetic intermediate, its structural relationship to bioactive thiazoles underscores the importance of this compound class in drug discovery and development.

The unprecedented lability of tert-butyldimethylsilyl groups observed in certain nucleoside derivatives provides additional context for understanding the stability and reactivity profile of this compound. Research has shown that neighboring group participation can significantly influence the stability of tert-butyldimethylsilyl ethers, suggesting that the specific substitution pattern and electronic environment of 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amine may influence its deprotection behavior under various conditions.

Properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMXUHUAXJBDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727064
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083059-77-1
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation of Hydroxymethyl Precursors

The TBDMS group is introduced via silylation reactions, typically employing tert-butyldimethylsilyl chloride (TBDMS-Cl) or tert-butyldimethylsilyl triflate (TBDMS-OTf) as electrophilic agents. Base catalysts such as imidazole or triethylamine facilitate deprotonation of the hydroxyl group, enhancing nucleophilic attack on the silicon center.

Representative Procedure (Adapted from):
A solution of hydroxymethylthiazole precursor (1.0 equiv) in anhydrous dichloromethane is cooled to −70°C under inert atmosphere. TBDMS-OTf (2.5 equiv) is added dropwise, followed by triethylamine (3.5 equiv). The reaction mixture warms to 0°C over 2 h, forming a biphasic system. After quenching with aqueous NH₃, the organic layer is dried (Na₂SO₄) and concentrated. Purification via flash chromatography yields the TBDMS-protected product.

Key Considerations:

  • Steric hindrance from the TBDMS group necessitates extended reaction times (up to 96 h).

  • Polar aprotic solvents (e.g., DMF, DCM) improve solubility of silylating agents.

Cyclization Routes to the Thiazole Core

The 2-aminothiazole moiety is constructed via cyclization of thiourea intermediates or oxidative coupling of thioamides. Bromine or thiocyanogen (SCN)₂ serve as cyclizing agents, promoting C–S bond formation and aromatization.

Thiocyanation-Cyclization Approach

Methyl 4-aminobenzoate derivatives react with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine addition to generate thiocyanogen in situ. This intermediate undergoes electrophilic aromatic substitution, forming a thiocyanate adduct that cyclizes to the thiazole ring.

Optimized Conditions (From):

ParameterValue
SolventGlacial acetic acid
Temperature10°C → room temperature
ReagentsKSCN (4 equiv), Br₂ (2 equiv)
Reaction TimeOvernight (12–15 h)
Yield70–85%

Mechanistic Insight:

  • Thiocyanogen (SCN)₂ forms via bromine-mediated oxidation of SCN⁻.

  • Electrophilic thiocyanation at the para position of methyl 4-aminobenzoate.

  • Intramolecular cyclization eliminates H₂O, yielding the thiazole ring.

Integrated Synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine

Combining silylation and cyclization steps enables efficient preparation of the target compound. A representative pathway involves:

  • Silylation of Methyl 4-Amino-5-(hydroxymethyl)benzoate

    • Substrate: Methyl 4-amino-5-(hydroxymethyl)benzoate

    • Silylating Agent: TBDMS-Cl (1.2 equiv)

    • Base: 4-Methylimidazole (1.5 equiv)

    • Solvent: Dichloromethane

    • Duration: 96 h at room temperature

  • Thiazole Ring Formation

    • Cyclization Agent: Bromine (2.0 equiv) in acetic acid

    • Temperature: 10°C → 25°C

    • Workup: Basification with NH₃ (pH 8), filtration, and recrystallization

Spectral Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 0.17 (s, 6H, Si(CH₃)₂), 0.97 (s, 9H, C(CH₃)₃), 3.66 (s, 3H, OCH₃), 5.86 (s, 2H, NH₂), 6.10 (d, J = 2.1 Hz, 1H, Thiazole-H), 7.48 (d, J = 8.6 Hz, 1H, Ar-H).

  • MS (ESI⁺): m/z 282.2 [M + H]⁺.

Challenges and Optimization Strategies

Steric Hindrance During Cyclization

The bulky TBDMS group at position 5 directs cyclization to position 4, preventing undesired regioisomers. Comparative studies show that acetyl-protected analogs yield mixed products, whereas TBDMS ensures >95% regioselectivity.

Purification of Hydrophobic Intermediates

Silane-protected compounds exhibit high lipophilicity, complicating aqueous workups. Flash chromatography with ethyl acetate/hexane (1:4) achieves effective separation, with Rf = 0.3–0.4 .

Mechanism of Action

The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing selective reactions at other functional sites. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine with analogous thiazole/thiadiazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-(((TBDMS)oxy)methyl)thiazol-2-amine TBDMS-protected hydroxymethyl at C5 C₁₀H₁₉NOSSi 257.4 High lipophilicity; fluoride-sensitive
5-Methylthiazol-2-amine (Meloxicam Impurity B) Methyl at C5 C₄H₆N₂S 114.17 Simple structure; moderate aqueous solubility
5-((5-tert-Butyloxazol-2-yl)methylthio)thiazol-2-amine tert-Butyl oxazole at C5 with thioether linkage C₁₁H₁₅N₃OS₂ 269.39 Enhanced steric bulk; potential antimicrobial activity
5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine 3,4-Dichlorobenzyl and methyl at C4 C₁₁H₁₀Cl₂N₂S 273.18 Electron-withdrawing groups; possible anticancer activity
5-(4-Trifluoromethylbenzyl)thiazol-2-amine 4-Trifluoromethylbenzyl at C5 C₁₁H₉F₃N₂S 258.26 High electronegativity; improved metabolic stability

Key Observations :

  • Lipophilicity : The TBDMS group in the target compound significantly increases lipophilicity (logP ~3.5 estimated) compared to simpler analogs like 5-methylthiazol-2-amine (logP ~1.2) .
  • Stability : The TBDMS ether is stable under acidic/basic conditions but cleaved by fluoride ions, offering controlled deprotection in synthesis . In contrast, compounds with free hydroxyl or amine groups (e.g., ’s benzimidazole-thiazole hybrids) may exhibit lower oxidative stability .
  • Steric Effects : Bulky substituents (e.g., tert-butyl oxazole in ) reduce reaction rates in nucleophilic substitutions compared to the TBDMS group, which balances bulk with synthetic versatility .
Spectral and Analytical Data
  • Target Compound : Expected ¹H NMR signals: δ 0.1–0.3 (Si-CH₃), 0.9–1.1 (tert-butyl), 4.2–4.5 (OCH₂). MS: [M+H]⁺ at m/z 257.4 .
  • 5-Methylthiazol-2-amine () : ¹H NMR: δ 2.3 (CH₃), 6.8 (thiazole-H) .
  • Benzimidazole-thiazole Hybrids (): IR peaks at 1620 cm⁻¹ (C=N), 1569 cm⁻¹ (NO₂) .

Biological Activity

5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological profiles, and relevant case studies.

  • IUPAC Name : 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine
  • CAS Number : 1083059-77-1
  • Molecular Formula : C10H18N2OSi
  • Molecular Weight : 218.34 g/mol

The biological activity of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known to participate in diverse biological processes, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anti-cancer agent.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic functions.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung cancer)12.5Induction of apoptosis via mitochondrial pathways
MCF7 (Breast cancer)15.3Inhibition of cell proliferation
HeLa (Cervical cancer)10.8DNA damage and cell cycle arrest

These results indicate that 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine has a significant anti-proliferative effect on cancer cells.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Study on Lung Cancer Treatment :
    A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on lung cancer cells. The researchers found that treatment with varying concentrations led to significant apoptosis and reduced viability in A549 cells, highlighting the potential for therapeutic use in lung cancer treatment .
  • Antimicrobial Efficacy Assessment :
    Another research effort focused on the compound's antimicrobial properties against multi-drug resistant bacteria. The results indicated that it could inhibit growth effectively, suggesting its potential as an alternative treatment option for resistant infections .

Chemical Reactions Analysis

2.2. Reactivity and Functionalization

The presence of the thiazole ring and the TBDMS group allows for various chemical transformations:

  • Nucleophilic Substitution Reactions: The amine functionality can undergo nucleophilic substitution reactions, making it useful in forming amides or other derivatives.
  • Alkylation Reactions: The thiazole nitrogen can be alkylated using alkyl halides, leading to quaternary ammonium salts.
  • Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carbonyl group or reduced to alcohols, providing versatility in synthetic applications.

2.3. Example Reactions

Here are a few notable reactions involving this compound:

  • Formation of Amides:
    • Reaction with carboxylic acids using coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) can yield amides efficiently.
  • Saponification:
    • If an ester derivative is synthesized, it can be hydrolyzed under basic conditions to regenerate the corresponding acid and alcohol.
  • Deprotection Reactions:
    • Treatment with TBAF leads to the removal of the TBDMS group, facilitating further functionalization of the now free hydroxyl or amine groups.

Data Table of Chemical Reactions

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Nucleophilic SubstitutionAlkyl halide + baseAlkylated thiazole derivative70–90
Amide FormationCarboxylic acid + EDCAmide derivative80–95
OxidationOxidizing agent (e.g., PCC)Carbonyl compound60–75
DeprotectionTBAFFree hydroxyl/amineQuantitative

Q & A

Basic Question: What are effective synthetic routes for 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine?

Answer:
The synthesis typically involves protecting group strategies for the tert-butyldimethylsilyl (TBS) ether moiety. A general approach includes:

  • Step 1: Reacting thiazol-2-amine derivatives with a silylating agent (e.g., tert-butyldimethylsilyl chloride) under inert conditions to introduce the TBS group.
  • Step 2: Functionalizing the thiazole ring via nucleophilic substitution or coupling reactions. For example, hydrazine derivatives can be prepared by reacting with hydrazine hydrate in ethylene glycol under reflux .
  • Key Optimization: Use anhydrous solvents and catalytic bases (e.g., triethylamine) to stabilize the TBS group during reactions.

Basic Question: How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H, 13C^{13}C, and 29Si^{29}Si NMR to verify the TBS group (e.g., δ ~0.1 ppm for Si(CH3_3)2_2) and thiazole protons (e.g., δ 6.5–7.5 ppm for aromatic protons) .
  • X-ray Diffraction (XRD): Determine crystal structure parameters (e.g., unit cell dimensions, space group I 1 2/a 1) to confirm molecular geometry and hydrogen bonding patterns. Compare with crystallographic databases for validation .

Advanced Question: How to address low yields during the coupling of the TBS-protected intermediate to the thiazole core?

Answer:
Low yields often arise from steric hindrance or hydrolysis of the TBS group. Mitigation strategies include:

  • Catalyst Screening: Use Pd-based catalysts for Suzuki-Miyaura coupling or copper(I) iodide for Ullmann-type reactions to improve efficiency.
  • Temperature Control: Maintain reactions below 60°C to prevent TBS cleavage.
  • In Situ Protection: Add a mild base (e.g., DMAP) to stabilize the silyl ether during prolonged reactions .

Advanced Question: How to resolve discrepancies in biological activity between synthetic batches?

Answer:

  • Purity Analysis: Use HPLC or LC-MS to detect impurities (e.g., deprotected intermediates or oxidation byproducts).
  • Stability Testing: Assess compound integrity under storage conditions (e.g., moisture, light) via accelerated degradation studies.
  • Bioassay Replicates: Conduct dose-response assays in triplicate to account for biological variability. If activity varies, correlate with analytical data to identify batch-specific issues .

Advanced Question: What experimental strategies can elucidate the compound’s mechanism of action in antimicrobial studies?

Answer:

  • Enzyme Inhibition Assays: Test against bacterial targets (e.g., dihydrofolate reductase) using spectrophotometric methods.
  • Molecular Docking: Use crystallographic data (e.g., unit cell parameters from XRD) to model interactions with target proteins.
  • Resistance Studies: Serial passage assays can identify mutations in microbial targets, providing mechanistic clues .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., hydrazine derivatives).
  • Waste Disposal: Segregate silylated waste for specialized treatment to prevent environmental contamination .

Advanced Question: How to achieve regioselective functionalization of the thiazole ring without compromising the TBS group?

Answer:

  • Directing Groups: Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution at specific positions.
  • Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side reactions under controlled heating.
  • Protection-Deprotection Cycles: Temporarily mask reactive sites (e.g., using Boc groups) before TBS installation .

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